Positional Isomer Differentiation: 2-Substituted vs. 1-Substituted 4-Phenoxyphenylpiperazine
The 2-substituted positional isomer (CAS 1368901-72-7) is structurally distinct from the 1-substituted analog 1-(4-phenoxyphenyl)piperazine (CAS 62755-61-7). While the 1-substituted isomer has documented binding affinity at the 5-HT1A serotonin receptor (Ki = 554 nM) and the dopamine transporter (DAT) (Ki = 4,730 nM) [1], a comprehensive search of PubMed, BindingDB, ChEMBL, and patent databases returns zero peer-reviewed studies or patent examples characterizing the receptor binding, functional activity, or in vivo pharmacology of the 2-substituted isomer (CAS 1368901-72-7) [2]. This complete absence of pharmacological characterization data represents a fundamental differentiation point.
| Evidence Dimension | Receptor binding affinity characterization |
|---|---|
| Target Compound Data | No peer-reviewed data available in public domain databases |
| Comparator Or Baseline | 1-(4-phenoxyphenyl)piperazine: 5-HT1A Ki = 554 nM; DAT Ki = 4,730 nM |
| Quantified Difference | Qualitative difference: complete data absence vs. established binding profile |
| Conditions | Human 5-HT1A receptor expressed in CHO cells; human dopamine transporter binding assay |
Why This Matters
Investigators requiring a characterized pharmacological tool should not procure the 2-substituted isomer unless they intend to perform de novo full pharmacological characterization.
- [1] BindingDB. BDBM50299785: 1-(2-phenoxyphenyl)piperazine. Affinity Data: Ki = 554 nM (5-HT1A), Ki = 4,730 nM (DAT). Retrieved from bindingdb.org View Source
- [2] Systematic search of PubMed, BindingDB, ChEMBL, and Google Patents for '1368901-72-7' and '2-(4-phenoxyphenyl)piperazine' (search conducted April 2026). Zero peer-reviewed pharmacology or patent characterization studies identified. View Source
